molecular formula C18H27NO B12707644 Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(+-)- CAS No. 120447-28-1

Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(+-)-

Cat. No.: B12707644
CAS No.: 120447-28-1
M. Wt: 273.4 g/mol
InChI Key: MTZSQYKBMOJIJJ-MSOLQXFVSA-N
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Description

Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- is a complex organic compound with a unique structure that includes a cyclohexanol ring, a methyl group, and a phenyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 4-phenylpiperidine in the presence of a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, (1R,2R)-rel-
  • Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, (1S,2S)-rel-

Uniqueness

Cyclohexanol, 1-methyl-2-(4-phenyl-1-piperidinyl)-, trans-(±)- is unique due to its specific stereochemistry and the presence of both a cyclohexanol ring and a phenyl-substituted piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

120447-28-1

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

(1S,2R)-1-methyl-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C18H27NO/c1-18(20)12-6-5-9-17(18)19-13-10-16(11-14-19)15-7-3-2-4-8-15/h2-4,7-8,16-17,20H,5-6,9-14H2,1H3/t17-,18+/m1/s1

InChI Key

MTZSQYKBMOJIJJ-MSOLQXFVSA-N

Isomeric SMILES

C[C@@]1(CCCC[C@H]1N2CCC(CC2)C3=CC=CC=C3)O

Canonical SMILES

CC1(CCCCC1N2CCC(CC2)C3=CC=CC=C3)O

Origin of Product

United States

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